N,6-dimethyl-N-(piperidin-4-yl)pyrimidin-4-amine
Overview
Description
N,6-dimethyl-N-(piperidin-4-yl)pyrimidin-4-amine is a synthetic organic compound with the molecular formula C11H18N4 This compound is characterized by a pyrimidine ring substituted with a piperidine moiety and two methyl groups
Mechanism of Action
Target of Action
It is known that similar compounds have molecular features associated with polyamine modulation of n-methyl-d-aspartate receptors .
Mode of Action
It is suggested that it may interact with its targets to modulate their activity
Biochemical Pathways
Compounds with similar structures have been associated with the phosphatidylinositol-3 kinase (pi3k) signaling pathway , which plays a crucial role in cell proliferation and survival.
Result of Action
Based on its potential targets, it may influence cell proliferation and survival .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N,6-dimethyl-N-(piperidin-4-yl)pyrimidin-4-amine. For instance, it is known to be incompatible with air, water, oxidizing agents, and heat . Therefore, these factors should be carefully controlled during its storage and use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,6-dimethyl-N-(piperidin-4-yl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Substitution with Piperidine: The pyrimidine ring is then subjected to a nucleophilic substitution reaction with piperidine. This step often requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the piperidine, making it a more effective nucleophile.
Methylation: The final step involves the methylation of the nitrogen atoms on the pyrimidine ring and the piperidine moiety. This can be achieved using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) under basic conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N,6-dimethyl-N-(piperidin-4-yl)pyrimidin-4-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4). These reactions can lead to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can reduce any oxidized forms back to the original amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyrimidine moieties can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, or other peroxides under acidic or basic conditions.
Reduction: LiAlH4, NaBH4 in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Strong bases like NaH or KOtBu, and nucleophiles such as alkyl halides or amines.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted analogs depending on the specific reagents and conditions used.
Scientific Research Applications
N,6-dimethyl-N-(piperidin-4-yl)pyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive compounds.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylpiperidin-4-amine: Similar in structure but lacks the pyrimidine ring.
4-(Dimethylamino)piperidine: Another related compound with a different substitution pattern on the piperidine ring.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-aminophenyl)amino)pyrimidine: Contains both pyrimidine and piperidine moieties but with additional functional groups.
Uniqueness
N,6-dimethyl-N-(piperidin-4-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methylation and the presence of both pyrimidine and piperidine rings make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N,6-dimethyl-N-piperidin-4-ylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-9-7-11(14-8-13-9)15(2)10-3-5-12-6-4-10/h7-8,10,12H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKVICFEEBEOGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N(C)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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